molecular formula C15H22N4O6 B3229468 tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1287670-36-3

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B3229468
CAS No.: 1287670-36-3
M. Wt: 354.36 g/mol
InChI Key: OEUUDXBMYINAQM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O6 and its molecular weight is 354.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15393443 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. This compound is crucial in the production of drugs like crizotinib (Kong et al., 2016).

Richter et al. (2009) worked on the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The structural analysis of this compound revealed a dihedral angle formed by the plane of the pyrazole ring and the piperidine ring, which is crucial for understanding its chemical properties (Richter et al., 2009).

Chemical Synthesis Optimization

The compound also plays a key role in the synthesis of Vandetanib, an anti-cancer drug. Wang et al. (2015) outlined a synthetic route for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib's synthesis. The process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c1-15(2,3)25-14(21)17-7-5-10(6-8-17)18-9-11(19(22)23)12(16-18)13(20)24-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUDXBMYINAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112430
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287670-36-3
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287670-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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